molecular formula C5H8N2 B12851060 2-Methylazetidine-3-carbonitrile

2-Methylazetidine-3-carbonitrile

Cat. No.: B12851060
M. Wt: 96.13 g/mol
InChI Key: JPZTXARPEKYNPF-UHFFFAOYSA-N
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Description

2-Methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at position 2 and a nitrile (-CN) group at position 2. Its molecular formula is C₅H₈N₂, with a molecular weight of 96.13 g/mol.

Properties

IUPAC Name

2-methylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-5(2-6)3-7-4/h4-5,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZTXARPEKYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the in situ generation and cyclization of a 1,3-bis-triflate can form the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .

Industrial Production Methods: Industrial production of 2-Methylazetidine-3-carbonitrile typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above are adapted for large-scale production, avoiding column chromatography and ensuring high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2-Methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Methylazetidine-3-carbonitrile has been studied for its potential as a pharmacophore in drug design, particularly targeting anti-cancer and anti-inflammatory pathways. The compound's structural features enable it to interact with biological molecules effectively, making it a candidate for developing new therapeutic agents.

Mechanism of Action

The compound's mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity. The diphenylmethyl group may enhance binding affinity to hydrophobic pockets in proteins, while the nitrile group can engage in hydrogen bonding or nucleophilic interactions.

Materials Science

Polymer Synthesis

In materials science, 2-Methylazetidine-3-carbonitrile is explored for its role in synthesizing novel polymers with unique properties. The compound's reactivity allows for the formation of materials that can be tailored for specific applications, including coatings, adhesives, and other functional materials.

Biological Studies

Biochemical Probes

The compound is utilized as a biochemical probe in various biological studies to understand its interactions with biomolecules. Research indicates that it may exhibit significant biological activity, which is critical for elucidating its therapeutic effects .

Data Tables

Application Area Details
Medicinal ChemistryPotential anti-cancer and anti-inflammatory agent; pharmacophore in drug design
Materials ScienceSynthesis of novel polymers; unique properties for coatings and adhesives
Biological StudiesUsed as biochemical probes; significant interactions with biological molecules

Case Studies

  • Anti-Cancer Activity
    • A study investigated the efficacy of 2-Methylazetidine-3-carbonitrile derivatives on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anti-cancer agent.
  • Inflammatory Response Modulation
    • Research focused on the compound's ability to modulate inflammatory pathways in vitro. Data showed that certain derivatives could reduce pro-inflammatory cytokine levels, indicating therapeutic potential in inflammatory diseases.
  • Polymer Development
    • A project aimed at synthesizing polymers from 2-Methylazetidine-3-carbonitrile demonstrated successful incorporation into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-Methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological effects .

Comparison with Similar Compounds

This section evaluates 2-methylazetidine-3-carbonitrile against structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic applications.

Structural Analogues with Nitrile Functional Groups

Table 1: Key Properties of Selected Carbonitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-Methylazetidine-3-carbonitrile C₅H₈N₂ 96.13 Not reported Azetidine core; -CN at C3; methyl at C2
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 243–246 Thiazolo-pyrimidine fused ring; two -CN groups
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 213–215 Extended conjugation; dual -CN groups
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 268–269 Pyrimido-quinazoline fused system; -CN at C3
2-Hydroxy-4-phenylthiophene-3-carbonitrile C₁₁H₈N₂OS 216.25 Not reported Thiophene core; -OH and -CN substituents
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₁N₅S 375.49 Not reported Pyridine core; piperazine and thiophene groups

Key Differences and Similarities

Ring Strain and Reactivity
  • 2-Methylazetidine-3-carbonitrile : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions. The nitrile group participates in cycloaddition or hydrolysis reactions .
  • Thiazolo-pyrimidine derivatives (11a, 11b) : Larger fused-ring systems reduce ring strain but increase conjugation, stabilizing the nitrile group. For example, compound 11b exhibits dual -CN groups, enabling diverse binding modes in biological systems .
Substituent Effects on Physicochemical Properties
  • Melting Points : Azetidine derivatives (e.g., 2-methylazetidine-3-carbonitrile) generally have lower melting points compared to fused heterocycles like 12 (268–269°C) due to weaker intermolecular forces in smaller rings .

Biological Activity

2-Methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

2-Methylazetidine-3-carbonitrile features a four-membered azetidine ring with a methyl group at the second carbon and a cyano group at the third carbon. The structural characteristics of azetidines often confer unique reactivity and biological properties, making them valuable in drug development.

Property Details
Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
Structural Features Azetidine ring, methyl group, cyano group

Anticancer Properties

Recent studies have indicated that azetidine derivatives, including 2-methylazetidine-3-carbonitrile, may exhibit anticancer properties. The mechanism often involves the inhibition of critical survival pathways in cancer cells. For instance, compounds with similar structures have shown efficacy as inhibitors of Bcl-2 family proteins, which are pivotal in regulating apoptosis.

  • Study Findings : In vitro assays demonstrated that azetidine derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .

Neuroprotective Effects

Compounds structurally related to 2-methylazetidine-3-carbonitrile have been explored for neuroprotective effects. The azetidine ring can mimic certain amino acids, potentially influencing neurotransmitter systems and offering protection against neurodegenerative diseases.

  • Research Insights : Some studies suggest that modifications on the azetidine scaffold can enhance neuroprotective activity by improving blood-brain barrier permeability and targeting specific neuronal pathways.

Case Studies

  • Antitumor Activity in Lymphoma Models :
    • In preclinical models, azetidine derivatives were tested for their ability to inhibit tumor growth in lymphoma-bearing mice. Results showed significant tumor regression when administered at optimal doses, highlighting their potential as therapeutic agents against hematological malignancies .
  • Neuroprotection in Animal Models :
    • Animal studies have indicated that certain azetidine derivatives can reduce neuronal cell death in models of stroke and traumatic brain injury. The compounds were found to modulate inflammatory responses and promote neuronal survival .

The biological activity of 2-methylazetidine-3-carbonitrile is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Neuroprotection : Modulation of oxidative stress and inflammatory pathways in neuronal cells.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 2-methylazetidine-3-carbonitrile.

Potential Research Avenues:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the azetidine structure affect biological activity.
  • In Vivo Efficacy Trials : Conducting comprehensive animal studies to assess therapeutic potential and safety profiles.
  • Mechanistic Studies : Exploring detailed biochemical pathways influenced by this compound using advanced molecular biology techniques.

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